5-Chloro-3-ethyl-8-methylquinolin-2-amine
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Overview
Description
2-Amino-5-chloro-3-ethyl-8-methylquinoline is an organic compound with the molecular formula C12H14Cl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-chloro-3-ethyl-8-methylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-ethyl-4-methylquinoline with ammonia or an amine source under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-3-ethyl-8-methylquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the substituents attached to it.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives .
Scientific Research Applications
2-Amino-5-chloro-3-ethyl-8-methylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-5-chloro-3-ethyl-8-methylquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-3-methylquinoline
- 2-Amino-5-chloro-3-ethylquinoline
- 2-Amino-5-chloro-8-methylquinoline
Uniqueness
2-Amino-5-chloro-3-ethyl-8-methylquinoline is unique due to its specific substitution pattern on the quinoline ring. This unique structure can result in different chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H13ClN2 |
---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
5-chloro-3-ethyl-8-methylquinolin-2-amine |
InChI |
InChI=1S/C12H13ClN2/c1-3-8-6-9-10(13)5-4-7(2)11(9)15-12(8)14/h4-6H,3H2,1-2H3,(H2,14,15) |
InChI Key |
PCLCMDPMBURRCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=CC(=C2N=C1N)C)Cl |
Origin of Product |
United States |
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